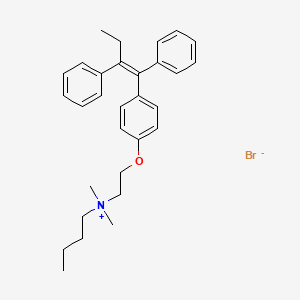

Tamoxifen butyl bromide

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C30H38BrNO |

|---|---|

Peso molecular |

508.5 g/mol |

Nombre IUPAC |

butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium;bromide |

InChI |

InChI=1S/C30H38NO.BrH/c1-5-7-22-31(3,4)23-24-32-28-20-18-27(19-21-28)30(26-16-12-9-13-17-26)29(6-2)25-14-10-8-11-15-25;/h8-21H,5-7,22-24H2,1-4H3;1H/q+1;/p-1/b30-29-; |

Clave InChI |

XHYMZYZWHWNTMN-DHKWPOFJSA-M |

SMILES isomérico |

CCCC[N+](C)(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3.[Br-] |

SMILES canónico |

CCCC[N+](C)(C)CCOC1=CC=C(C=C1)C(=C(CC)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origen del producto |

United States |

Molecular Interactions and Receptor Binding Dynamics of Tamoxifen Butyl Bromide Analogues

Estrogen Receptor (ER) Binding Affinity Studies

The binding affinity of tamoxifen (B1202) and its analogues to the estrogen receptor (ER) is a critical determinant of their biological activity. nih.govnih.gov The foundational structure of tamoxifen, a triphenylethylene (B188826), allows it to competitively inhibit the binding of estrogen to its receptors. gpatindia.com Modifications to this structure, especially to the aminoethyl side chain, can significantly alter this binding affinity. blogspot.com

ERα and ERβ Subtype Selectivity Investigations

Estrogen receptors exist as two primary subtypes, ERα and ERβ, which are expressed at different levels in various tissues and can mediate distinct, sometimes opposing, cellular responses. dovepress.comnih.govnih.gov For instance, ERα is often associated with proliferative effects in breast and uterine tissues, while ERβ may have anti-proliferative roles. dovepress.comnih.gov

The structure of a selective estrogen receptor modulator (SERM), like tamoxifen, dictates its binding preference for these subtypes. dovepress.com The ligand-binding domains (LBD) of ERα and ERβ share a 59% amino acid sequence identity, which allows for the development of subtype-selective ligands. nih.gov Studies on various tamoxifen analogues have shown that it is possible to achieve selectivity. For example, some bisphenol A analogues have demonstrated antagonist activity for ERβ while acting as agonists for ERα. mdpi.com Modifications to the side chain of tamoxifen analogues can influence this selectivity. While specific data for a butyl bromide analogue is unavailable, research on other derivatives indicates that altering the length and composition of the alkyl chain can modulate the affinity for ERα and ERβ. aurak.ac.aenih.gov For instance, some novel carbonyl analogues of tamoxifen have shown a slight preference for the ERα subtype. frontiersin.org

Competitive Binding Assays

Competitive binding assays are standard for determining the relative binding affinity (RBA) of tamoxifen analogues for the estrogen receptor. nih.govdtic.mil These assays typically measure the ability of a test compound to displace radiolabeled estradiol (B170435) from the receptor. dtic.milnih.gov

The active metabolite of tamoxifen, 4-hydroxytamoxifen (B85900) (4-OHT), exhibits a significantly higher binding affinity for the ER than tamoxifen itself. nih.govgpatindia.com This is a key benchmark for newly synthesized analogues. Research has shown that modifications to the side chain can either enhance or diminish this binding affinity. For example, a patent for halogenated tamoxifen derivatives, including bromo-derivatives, claims a higher binding affinity for estrogen receptor-rich tissue compared to native tamoxifen. google.com Another study found that introducing a long alkyl chain, such as a hexyl, dodecyl, or octadecyl group, on the amine moiety of 4-OHT could still maintain a high binding affinity for ERα. aurak.ac.ae Conversely, replacing the methyl groups on the amino alkyl chain with a fluorinated moiety was found to decrease the binding capacity. aurak.ac.ae

| Compound | Modification | Relative Binding Affinity (RBA) / IC50 | Reference |

|---|---|---|---|

| 4-Hydroxytamoxifen (4-OHT) | Metabolite of Tamoxifen | High affinity for ER | nih.govgpatindia.com |

| Halogenated Tamoxifen Derivatives (e.g., Bromo) | Halogen substitution | Higher binding affinity than tamoxifen | google.com |

| 4-OHT with long alkyl chain (C10) | Decyl group on amine moiety | Potent ERα binding (IC50 = 3.6 nM) | aurak.ac.ae |

| Fluorinated 4-OHT analogue | Fluoro group on alkyl chain terminus | Maintained high ERα binding (IC50 = 3.4 nM) | aurak.ac.ae |

| Ferrocenyl Tamoxifen Derivatives | Acyl-ferrocenyl group replacing amino chain | Decreasing ERα affinity with increasing chain length | nih.gov |

Ligand-Receptor Conformational Dynamics

The interaction between a tamoxifen analogue and the estrogen receptor is a dynamic process involving conformational changes in both the ligand and the receptor. These dynamics are crucial for the resulting biological effect, be it agonistic or antagonistic.

Molecular Modeling and Simulation Approaches (e.g., DFT, MD)

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for investigating these interactions at an atomic level. frontiersin.orgresearchgate.netnih.govresearchgate.netpensoft.net These studies can predict binding energies, identify key interacting amino acid residues, and simulate the stability of the ligand-receptor complex over time. frontiersin.orgresearchgate.netpensoft.netacs.org

For instance, DFT calculations have been used to study the electronic effects and reactivity of tamoxifen analogues, providing insights into their interaction with the ER binding pocket. frontiersin.orgnih.gov MD simulations have been employed to explore the binding modes of novel tamoxifen derivatives, including metal-based complexes, to the ERα ligand-binding domain. acs.orgnih.gov These simulations help to understand how modifications to the tamoxifen structure, such as the introduction of different functional groups or changes in the side chain, affect the stability and conformation of the complex. nih.govacs.org Such studies have shown that the stability of the docked complex is a key factor in its biological activity. researchgate.netpensoft.net

Structure-Activity Relationship (SAR) Analysis of Butyl Bromide Moieties and Related Alkyl Chains

The structure-activity relationship (SAR) of tamoxifen is complex, with the alkylaminoethane side chain being essential for its antiestrogenic activity. nih.govblogspot.com Modifications to this side chain have been a major focus of research to develop more potent and selective SERMs. blogspot.comaurak.ac.ae

Key findings from SAR studies include:

Chain Length and Bulk: Increasing the length of the alkyl chain on the amine moiety can influence ER degradation and binding affinity. aurak.ac.ae For example, substituting the aminoethyl side chain with a bulky alkyl group can increase the antiestrogenic activity of tamoxifen. blogspot.com However, in some ferrocenyl derivatives, increasing the chain length led to a decrease in ERα affinity. nih.gov

Halogenation: The introduction of halogens, such as bromine, onto the tamoxifen molecule has been explored. A patent suggests that halogenated derivatives, including bromo-tamoxifen, have a higher binding affinity for the ER. google.com These halogenated derivatives have also been proposed for use in medical imaging techniques like PET and SPECT. google.com

Hydroxylation: Para-hydroxylation of the phenyl ring significantly increases the binding affinity for the ER, as seen in the metabolite 4-hydroxytamoxifen. nih.govgpatindia.com This hydroxyl group is thought to be critical for correctly positioning the alkylaminoethoxy side chain within the receptor's binding site to block estrogen action. nih.govgpatindia.com

Based on these SAR principles, a hypothetical "Tamoxifen butyl bromide" would have its biological activity influenced by both the length of the butyl chain and the presence of the bromide atom. The butyl group would contribute to the bulk of the side chain, potentially enhancing antiestrogenic activity, while the bromine atom could increase binding affinity. blogspot.comgoogle.com

Interaction with Secondary Receptor Sites and Non-ER Targets (e.g., Thioredoxin Reductase)

One such target is the thioredoxin system, particularly the enzyme thioredoxin reductase (TrxR). nih.gov This system is crucial for maintaining the intracellular redox balance, and its over-expression is often observed in cancer cells. researchgate.netmdpi.com Studies on tamoxifen-like metallocifens (metal-containing analogues) have shown that they can become potent inhibitors of both cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms of thioredoxin reductase. nih.govresearchgate.net This inhibition can lead to an accumulation of reactive oxygen species (ROS) and induce apoptosis. researchgate.net Interestingly, in these studies, the organic tamoxifen analogues without the metal component were not effective inhibitors of TrxR. researchgate.net However, other research suggests that certain 4-hydroxytamoxifen analogues can be involved in ROS production and the formation of quinone methides, which can disrupt the redox balance. mdpi.com

Cellular and Biochemical Mechanisms of Action of Tamoxifen Butyl Bromide Analogues

Modulation of Cellular Signaling Pathways

ER-Mediated Signaling Modulation

Tamoxifen (B1202) and its analogues, including by extension tamoxifen butyl bromide, primarily exert their effects through modulation of the estrogen receptor (ER). nih.gov As selective estrogen receptor modulators (SERMs), these compounds can act as either antagonists or agonists of ERs depending on the specific tissue. frontiersin.orgmdpi.com In breast cancer cells, tamoxifen acts as an antagonist, binding to estrogen receptors and blocking the proliferative effects of estrogen. frontiersin.orgcancer.camfd.org.mk This interaction with the ER is a key mechanism of its anti-cancer activity. frontiersin.org

The binding of tamoxifen analogues to the ER can lead to conformational changes in the receptor, which in turn affects its ability to interact with co-regulators and bind to DNA. umich.edu For instance, the basic tertiary amine side chain of tamoxifen plays a crucial role in displacing Helix 12 of the ERα, which disrupts the binding of coactivators necessary for gene transcription. umich.edu Theoretical studies on tamoxifen analogues with modified hydrophilic functional groups, such as hydroxyl, amide, carboxyl, and sulfhydryl groups, have shown that these analogues can exhibit spontaneous interaction with the pocket sites of both estrogen and progesterone (B1679170) receptors. frontiersin.org These interactions often involve electrostatic forces, including hydrogen bonds and π-π interactions. frontiersin.org

Furthermore, the modulation of ER-mediated signaling by tamoxifen analogues is not limited to the nucleus. A fraction of ERs located at or near the plasma membrane can be activated by these compounds, leading to non-genomic effects. semanticscholar.orgmdpi.com This can involve the activation of various components of growth factor receptor tyrosine kinase pathways. semanticscholar.org

It is important to note that the metabolic activation of tamoxifen to its more potent metabolites, such as 4-hydroxytamoxifen (B85900) (4-OHT), is a critical step in its ER-mediated action. frontiersin.org The design of tamoxifen analogues often aims to enhance ER binding affinity and modulate their agonist/antagonist activity. frontiersin.orgnih.gov For example, certain phenyl ester derivatives of tamoxifen have demonstrated higher binding affinity to both ERα and ERβ compared to 4-hydroxytamoxifen. frontiersin.org

Growth Factor Receptor Crosstalk (e.g., HER2, EGFR, PI3K/AKT/mTOR)

The cellular response to this compound analogues is significantly influenced by the intricate crosstalk between estrogen receptor (ER) signaling and various growth factor receptor pathways. nih.govnih.gov This interplay is a crucial factor in both the efficacy of and resistance to endocrine therapies. nih.govresearchgate.net Key growth factor receptors involved in this crosstalk include the human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and the downstream PI3K/AKT/mTOR signaling cascade. mdpi.comresearchgate.netresearchgate.net

Bidirectional communication exists between ER and growth factor receptor pathways. nih.govimrpress.com Signaling initiated by growth factor receptors like HER2 and EGFR can lead to the phosphorylation and activation of ER and its coactivators, such as AIB1, even in the absence of estrogen. nih.govresearchgate.net This can render tamoxifen less effective, and in some cases, can switch its role from an antagonist to an agonist, thereby promoting tumor growth. semanticscholar.orgnih.gov Conversely, membrane-associated ERs can activate growth factor receptor pathways, creating a feedback loop that can drive resistance. mdpi.comnih.gov

In breast cancer cells overexpressing HER2, there is an enhanced crosstalk between ER and the EGFR/HER2 pathways. semanticscholar.org This can lead to tamoxifen resistance, where tamoxifen treatment paradoxically stimulates tumor growth. semanticscholar.orgresearchgate.net The mechanism involves the activation of downstream signaling kinases such as mitogen-activated protein kinase (MAPK) and AKT. semanticscholar.orgfrontiersin.org The PI3K/AKT/mTOR pathway, in particular, is a central hub in this process. mdpi.comresearchgate.netfrontiersin.org Activation of this pathway, sometimes due to mutations in components like PIK3CA or loss of the tumor suppressor PTEN, can lead to ligand-independent ER activation and resistance to tamoxifen. mdpi.comresearchgate.netfrontiersin.org

The G-protein coupled estrogen receptor (GPER), previously known as GPR30, also plays a role in this complex network. Tamoxifen and its metabolites can bind to and activate GPER, triggering rapid cellular signaling events that include the activation of ERK and PI3K pathways, as well as calcium mobilization. mdpi.comfrontiersin.org This GPER-mediated signaling can further contribute to the intricate crosstalk with growth factor receptor pathways. mdpi.comresearchgate.netfrontiersin.org

Understanding this crosstalk has led to therapeutic strategies that combine endocrine therapy with inhibitors of growth factor pathways. For instance, inhibiting HER2 or EGFR signaling can help to overcome tamoxifen resistance. semanticscholar.orgnih.govimrpress.com

Induction of Specific Cellular Responses

Antiproliferative Activity in Hormone-Responsive and Non-Responsive Cell Lines

Tamoxifen and its analogues exhibit significant antiproliferative effects in both hormone-responsive (ER-positive) and, in many cases, hormone-non-responsive (ER-negative) cancer cell lines. mdpi.comresearchgate.netmdpi.com The primary mechanism in ER-positive cells, such as the MCF-7 breast cancer cell line, is the competitive antagonism of the estrogen receptor, which inhibits estrogen-dependent cell growth. nih.gov

However, the antiproliferative activity of tamoxifen analogues is not solely dependent on ER status. mdpi.comnih.gov Studies have demonstrated cytotoxicity in ER-negative cell lines like MDA-MB-231. mdpi.comresearchgate.netacs.org This indicates the involvement of "off-target" or ER-independent mechanisms. mdpi.com These mechanisms can include the inhibition of protein kinase C (PKC), a crucial enzyme in intracellular signaling networks. mdpi.comnih.gov

The structural modifications in tamoxifen analogues can influence their antiproliferative potency. For example, ferrocene-containing tamoxifen analogues have shown cytotoxicity in both ER-positive and ER-negative cell lines, which is attributed in part to the generation of reactive oxygen species (ROS). mdpi.com Similarly, other synthetic analogues have demonstrated potent activity against various cancer cell lines, sometimes exceeding that of tamoxifen itself. plantarchives.orgmdpi.com For instance, certain triarylacrylonitrile analogues of tamoxifen have shown selectivity for inhibiting protein kinase C. plantarchives.org

The antiproliferative effects are often dose-dependent. scispace.com At lower concentrations, tamoxifen primarily induces a cytostatic effect, arresting cell growth, while at higher concentrations, it can trigger apoptosis. frontiersin.org

Antiproliferative Activity of Tamoxifen and its Analogues in Different Cancer Cell Lines

| Compound/Analogue | Cell Line | Receptor Status | Observed Effect | Reference |

|---|---|---|---|---|

| Tamoxifen | MCF-7 | ER-positive | Inhibition of proliferation | nih.gov |

| Tamoxifen | T47D | ER-positive | Growth inhibition | plos.org |

| Tamoxifen | MDA-MB-231 | ER-negative | Cytotoxicity (IC50: 21.8 µM) | mdpi.com |

| Tamoxifen | PANC1 (Pancreatic) | ER status variable | Cytotoxicity (IC50: 33.8 µM) | mdpi.com |

| Ferrocene-containing analogues | MCF-7 | ER-positive | Cytotoxicity | mdpi.com |

| Ferrocene-containing analogues | MDA-MB-231 | ER-negative | Cytotoxicity | mdpi.com |

| Triarylacrylonitrile analogues | MCF-7 | ER-positive | Anticancer activity | plantarchives.org |

| Triarylacrylonitrile analogues | MOLT-4 (Leukemia) | Not specified | Anticancer activity | plantarchives.org |

| Flexible tamoxifen analogues | MCF-7 BUS | ER-positive | Anticancer activity (IC50: 167 nM) | plantarchives.org |

| Carbonyl analogues (13 and 14) | MCF-7 | ER-positive | Antiestrogenic activity | frontiersin.org |

| Metal-based tamoxifen derivatives | MCF-7 | ER-positive | Antiproliferative effects | acs.org |

| Metal-based tamoxifen derivatives | MDA-MB-231 | ER-negative | Antiproliferative effects | acs.org |

Apoptotic Pathway Activation

Tamoxifen and its analogues are known to induce apoptosis, or programmed cell death, in cancer cells through multiple pathways, contributing significantly to their therapeutic effect. nih.govdrugbank.comnih.gov This apoptotic induction is observed in both ER-positive and ER-negative cell lines, suggesting the involvement of both ER-dependent and independent mechanisms. nih.govaacrjournals.org

In ER-positive cells, tamoxifen's antagonistic action on the estrogen receptor can lead to apoptosis. nih.gov However, even in ER-negative cells, tamoxifen can induce apoptosis, pointing to alternative signaling routes. plos.org One of the key ER-independent mechanisms is the modulation of intracellular signaling proteins. nih.gov This includes the inhibition of protein kinase C (PKC), which plays a role in preventing DNA synthesis. drugbank.com

Several key molecular players are involved in tamoxifen-induced apoptosis:

Caspase Activation: Tamoxifen treatment leads to the activation of a cascade of caspases, which are the executioners of apoptosis. This includes the cleavage and activation of caspase-9, caspase-7, and caspase-3, ultimately leading to the cleavage of substrates like poly(ADP-ribose) polymerase (PARP). plos.org

Mitochondrial Pathway: Tamoxifen can induce apoptosis through the mitochondrial (intrinsic) pathway. aacrjournals.org This involves an increase in mitochondrial membrane permeability, the release of cytochrome c from the mitochondria into the cytosol, and the generation of reactive oxygen species (ROS). nih.govaacrjournals.org Some studies suggest that tamoxifen can stimulate mitochondrial nitric oxide synthase (mtNOS), leading to oxidative stress. aacrjournals.org

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial. Tamoxifen has been shown to up-regulate pro-apoptotic members and down-regulate anti-apoptotic ones, thus shifting the balance towards cell death. plos.orgresearchgate.netbiomedpharmajournal.org

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38, are also implicated in tamoxifen-induced apoptosis. nih.gov

Other Factors: Other molecules and pathways that have been linked to tamoxifen's apoptotic effects include the tumor suppressor protein p53, transforming growth factor-beta (TGF-β), and the proto-oncogene c-myc. nih.govosti.gov

The induction of apoptosis by tamoxifen analogues can be influenced by their chemical structure. For instance, the combination of tamoxifen with other compounds, such as thymoquinone, has been shown to enhance its apoptotic effects. plos.org

Cell Cycle Modulation (Cytostatic Effects)

A primary mechanism by which tamoxifen and its analogues exert their antiproliferative effects is through the modulation of the cell cycle, leading to a cytostatic state where cell division is halted. scispace.complos.org This effect is particularly prominent in ER-positive breast cancer cells. nih.gov

The most consistently observed effect of tamoxifen is an accumulation of cells in the G0/G1 phase of the cell cycle. scispace.comnih.govplos.org This indicates that tamoxifen imposes a block on the transition from the G1 phase to the S phase, where DNA replication occurs. scispace.comnih.gov Studies using flow cytometry have demonstrated a significant increase in the proportion of cells in G1 and a corresponding decrease in the S and G2/M phases following tamoxifen treatment. nih.govplos.org More detailed analysis has pinpointed this arrest to an early point within the G1 phase. nih.gov

The molecular machinery controlling the cell cycle is a key target of tamoxifen. The progression through the G1 phase is regulated by the activity of cyclin-dependent kinases (CDKs), which are in turn controlled by cyclins. Tamoxifen has been shown to down-regulate the expression of key cell cycle regulators such as cyclin D1 and c-Myc. plos.org The retinoblastoma protein (pRb), a critical tumor suppressor that controls the G1/S checkpoint, is also affected by tamoxifen treatment. plos.org

While the G1 arrest is the most well-documented cytostatic effect, some studies have reported cell cycle arrest at other phases, such as the S or G2/M phase, depending on the specific cell line and experimental conditions. mdpi.commdpi.com For example, in combination with other agents, tamoxifen has been implicated in G2/M arrest. researchgate.net

It is important to note that this cytostatic effect, while primarily growth-inhibiting, can be a prelude to apoptosis. A prolonged arrest in the cell cycle can be poorly tolerated by cells, eventually triggering apoptotic pathways. plos.org

Effects of Tamoxifen on Cell Cycle Progression in Breast Cancer Cells

| Cell Line | Treatment | Key Findings | Reference |

|---|---|---|---|

| MCF-7 | Tamoxifen | Accumulation of cells in early G1 phase. | nih.gov |

| MCF-7 | Tamoxifen | Dose-dependent reduction in cells entering S phase; major sensitivity in mid-G0-G1. | scispace.com |

| T47D | Tamoxifen | Accumulation of cells in G0/G1 phase. | plos.org |

| MCF-7 | Tamoxifen | Cell cycle arrest in the G1 phase. | mdpi.com |

| MDA-MB-231 | Tamoxifen | Cell cycle arrest in the G1 phase. | mdpi.com |

| NCI-adr | Tamoxifen + Epirubicin | Induced nearly two-fold increase in the percentage of S phase. | nih.gov |

In Vitro Research Models and Methodologies for Tamoxifen Butyl Bromide Analogues

Application in Cancer Cell Line Studies

Cancer cell lines are indispensable tools for the initial screening and mechanistic evaluation of tamoxifen (B1202) analogues. These immortalized cells, derived from human tumors, provide consistent and reproducible model systems. The selection of specific cell lines is crucial and is typically based on their estrogen receptor (ER) status to differentiate between ER-dependent and ER-independent effects.

MCF-7: This is an ER-positive (ER+) human breast adenocarcinoma cell line and is one of the most widely used models for studying hormone-responsive breast cancer. oaepublish.commdpi.com Tamoxifen and its analogues are frequently tested on MCF-7 cells to assess their ability to antagonize estrogen-mediated growth. oaepublish.commdpi.com For example, studies have shown that novel tamoxifen analogues can exhibit potent antiproliferative activity against MCF-7 cells, with some compounds demonstrating greater efficacy than tamoxifen itself. nih.govnih.gov

MDA-MB-231: In contrast to MCF-7, the MDA-MB-231 cell line is triple-negative, meaning it lacks expression of the estrogen receptor, progesterone (B1679170) receptor, and HER2. mdpi.comnih.gov This cell line is used as a negative control to determine if the cytotoxic effects of a tamoxifen analogue are independent of the ER signaling pathway. nih.govbohrium.com The ability of an analogue to inhibit the growth of MDA-MB-231 cells suggests it may operate through alternative mechanisms, a desirable trait for treating hormone-resistant cancers. mdpi.comnih.gov

CAL-18 B: While less commonly cited in the context of tamoxifen research compared to MCF-7 and MDA-MB-231, various breast cancer cell lines are employed to broaden the understanding of a compound's activity spectrum. The use of a panel of cell lines with different genetic backgrounds helps to identify biomarkers of sensitivity or resistance.

The table below summarizes the application of these cell lines in the study of tamoxifen derivatives.

| Cell Line | Estrogen Receptor (ER) Status | Typical Application in Tamoxifen Analogue Research | Key Findings from Studies |

| MCF-7 | Positive (ER+) | To evaluate ER-antagonistic activity and antiproliferative effects in hormone-sensitive breast cancer. oaepublish.commdpi.com | Analogues show dose-dependent growth inhibition; used to determine IC50 values for ER-positive cancer. oaepublish.comnih.gov |

| MDA-MB-231 | Negative (ER-) | To assess ER-independent cytotoxicity and identify alternative mechanisms of action. mdpi.comnih.govbohrium.com | Some derivatives show significant activity, indicating targets other than the classical estrogen receptor. mdpi.comnih.gov |

Functional Assays for Cellular Response Evaluation

To quantify the effects of tamoxifen analogues on cancer cells, researchers employ a variety of functional assays that measure different aspects of cellular health and behavior.

These assays are fundamental for determining the cytotoxic and cytostatic effects of a compound.

Tritiated Thymidine (B127349) Incorporation: This classical method measures the rate of DNA synthesis. Cells undergoing proliferation will incorporate radiolabeled thymidine (an analogue of a DNA building block) into their newly synthesized DNA. A reduction in thymidine incorporation in treated cells compared to controls indicates an antiproliferative effect.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. frontiersin.org Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. frontiersin.org The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) of a compound. oaepublish.com For instance, various tamoxifen analogues have been screened against MCF-7 cells using the MTT method to determine their IC50 values, with some showing potent activity in the micromolar range. oaepublish.comnih.gov

| Assay Type | Principle | Endpoint Measured | Example Application |

| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. frontiersin.org | Cell viability/metabolic activity. | Determining the IC50 of novel tamoxifen analogues in MCF-7 cells. oaepublish.com |

| BrdU Assay | Incorporation of the thymidine analogue bromodeoxyuridine (BrdU) into newly synthesized DNA during cell proliferation. nih.govnih.gov | DNA synthesis rate/cell proliferation. | Assessing the impact of long-term tamoxifen exposure on the proliferation rate of breast cancer cells. nih.gov |

| Clonogenic Assay | Measures the ability of a single cell to grow into a colony. | Long-term cell survival and reproductive integrity. | Evaluating the efficacy of a combination therapy involving tamoxifen on the survival of MCF7 and MDA-MB-231 cells. nih.gov |

To understand the molecular mechanisms underlying the observed cellular responses, researchers analyze changes in gene and protein expression.

Western Blotting: This technique is used to detect and quantify specific proteins within a cell lysate. In the context of tamoxifen analogue research, Western blotting can confirm the downregulation of the estrogen receptor protein, assess the modulation of cell cycle regulators (e.g., cyclins), or measure the induction of apoptotic proteins (e.g., caspases). nih.gov

RNA Sequencing (RNA-Seq): This powerful, high-throughput method provides a comprehensive snapshot of the entire transcriptome of a cell. By comparing the RNA-Seq data from treated and untreated cells, researchers can identify all genes that are differentially expressed in response to a tamoxifen analogue. nih.gov This can reveal novel pathways affected by the drug and provide insights into mechanisms of action or resistance. nih.govpsu.edu For example, RNA-Seq has been used to compare gene expression profiles in tamoxifen-sensitive versus tamoxifen-resistant breast cancer cells, identifying clusters of genes related to ERα functions, cell cycle regulation, and mitochondrial dysfunction. nih.gov

| Technique | Level of Analysis | Information Provided | Example Application |

| Western Blotting | Protein | Changes in the expression level of specific target proteins. nih.gov | Measuring the reduction of ERα protein levels after treatment with a selective estrogen receptor down-regulator (SERD) derivative of tamoxifen. nih.gov |

| RNA Sequencing (RNA-Seq) | Transcriptome (RNA) | Comprehensive, unbiased profile of all differentially expressed genes. nih.gov | Identifying novel genes and pathways involved in the development of tamoxifen resistance. nih.govpsu.edu |

| Real-Time PCR | Gene (RNA) | Quantification of the expression of specific genes of interest. | Analyzing the differential expression of genes linked to ER signaling, apoptosis, and cancer stem cells in tamoxifen-resistant cell lines. doaj.org |

Development and Utilization as Biochemical Probes

Beyond their therapeutic potential, tamoxifen analogues are valuable tools for basic research. By modifying the core structure, scientists can create biochemical probes to investigate the biology of the estrogen receptor and related pathways.

The development of tamoxifen derivatives as chemical probes is crucial for interrogating biological systems. nih.gov By attaching a fluorescent tag, such as a BODIPY dye, to the tamoxifen scaffold, researchers can create probes that allow for the visualization of estrogen receptors within cells. nih.gov These fluorescent analogues bind selectively to ER-positive cell lines and can be detected using optical microscopy, providing a method to study receptor localization and trafficking without the need for antibodies. nih.gov Such probes are invaluable for understanding the structural features of the ligand-binding pocket of the ER and for identifying novel binding surfaces induced by different ligands. nih.gov

Radiolabeling involves attaching a radioactive isotope to a molecule. Tamoxifen has been chemically modified for radiolabeling with various radioisotopes, including Technetium-99m (Tc-99m). nih.gov

Tc-99m-tamoxifen: This radiolabeled derivative serves as an imaging agent for estrogen receptors. nih.gov In vitro studies are essential to validate its specificity before any in vivo application. Receptor binding and blocking studies are performed using both ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) cell lines. nih.govbohrium.com Studies have shown that Tc-99m-tamoxifen exhibits significantly higher binding to MCF-7 cells (around 30%) compared to MDA-MB-231 cells (1-2%). nih.govresearchgate.net Furthermore, this binding can be blocked by saturating the receptors with an excess of unlabeled tamoxifen, demonstrating the specificity of the radiolabeled probe for the estrogen receptor. nih.govresearchgate.net

| Radiolabeled Derivative | Isotope | In Vitro Application | Key Findings |

| Tc-99m-tamoxifen | Technetium-99m | Validating ER-specific binding in cell culture models. nih.govbohrium.com | Showed ~30% binding in ER-positive MCF-7 cells versus 1-2% in ER-negative MDA-MB-231 cells, confirming receptor specificity. nih.govresearchgate.net |

Advanced Analytical Characterization in Tamoxifen Butyl Bromide Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds like Tamoxifen (B1202) Butyl Bromide. These techniques probe the molecular structure at the atomic and functional group level, providing a comprehensive chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for confirming the identity of Tamoxifen Butyl Bromide. The analysis would verify the presence of the core tamoxifen structure and the attached butyl group, likely as a quaternary ammonium (B1175870) salt formed at the dimethylamino nitrogen.

Based on data for tamoxifen, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the three phenyl rings and the protons of the butene and ethoxy groups. rsc.orgscielo.br The quaternization of the amine nitrogen by the butyl group would lead to a downfield shift of the protons adjacent to the nitrogen (the N-methyl and N-methylene groups) compared to the parent tamoxifen. Additionally, new signals corresponding to the butyl group (CH₃-CH₂-CH₂-CH₂-Br) would appear in the aliphatic region.

Similarly, the ¹³C NMR spectrum would confirm the carbon skeleton of the molecule. The signals for the aromatic, vinylic, and aliphatic carbons of the tamoxifen core would be identifiable, with the carbons attached to the now-quaternary nitrogen showing a characteristic downfield shift.

Table 1: Representative ¹H NMR Spectral Data for the Tamoxifen Core Structure

| Proton Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | 0.91 | Triplet (t) |

| N-Methyl (-N(CH₃)₂) | 2.28 | Singlet (s) |

| Ethyl -CH₂ | 2.45 | Quartet (q) |

| N-Methylene (-N-CH₂-) | 2.65 | Triplet (t) |

| O-Methylene (-O-CH₂-) | 3.93 | Triplet (t) |

| Aromatic Protons | 6.68 - 7.28 | Multiplet (m) |

Note: Data derived from studies on (Z)-tamoxifen. scielo.br The addition of a butyl bromide moiety would introduce new signals and shift existing ones, particularly those near the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. Key absorptions for the tamoxifen framework include C-H stretching from the aromatic and aliphatic parts, C=C stretching from the aromatic rings and the butene double bond, and the C-O ether stretch. frontiersin.orggoogle.com In contrast to tamoxifen, which shows bands related to its tertiary amine, the spectrum for the quaternary butyl bromide salt would lack these and instead exhibit features characteristic of a quaternary ammonium salt. The presence of the C-Br bond from the butyl bromide moiety would be expected to show a weak to medium absorption in the fingerprint region (typically 600-500 cm⁻¹), although it can be difficult to assign definitively in a complex molecule. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be used to confirm the exact mass of the this compound cation. nih.gov

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to produce a characteristic pattern of daughter ions, which helps to confirm the structure. nih.gov For this compound, the positive ion ESI-MS would detect the intact cation [M]⁺. Subsequent MS/MS analysis would likely show fragmentation patterns initiated by the loss of the butyl group or cleavage at the ether linkage, yielding characteristic product ions that are also observed in the fragmentation of tamoxifen itself, such as m/z 72, which corresponds to the [CH₂=N(CH₃)₂]⁺ fragment. nih.gov

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, TLC, LC-MS/MS)

Chromatographic techniques are vital for assessing the purity of a compound and for separating it from starting materials, byproducts, and stereoisomers. The synthesis of tamoxifen and its derivatives often produces a mixture of geometric isomers, (Z)- and (E)-tamoxifen, which must be separated as they have different biological activities. epo.org

Thin-Layer Chromatography (TLC)

TLC is a rapid and versatile technique used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. nih.gov For the purification of this compound, TLC would be used to identify the optimal solvent system for column chromatography. frontiersin.org A study on the separation of tamoxifen from its N-demethylated impurity developed a TLC method using a mobile phase of toluene‒cyclohexane‒triethylamine (65:25:20, V/V) on silica (B1680970) gel plates. researchgate.net A similar approach could be adapted for this compound, though its higher polarity as a quaternary salt would result in lower mobility (Rf value) on silica plates compared to tamoxifen.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for determining the purity and separating the isomers of tamoxifen-related compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is most commonly used, typically with a C8 or C18 stationary phase. frontiersin.orgresearchgate.net The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. healthinformaticsjournal.comscielo.br Due to its ionic nature, this compound would be significantly more polar than tamoxifen and would thus have a shorter retention time on a reversed-phase column. HPLC methods can separate the (Z)- and (E)-isomers, which is critical for ensuring the final product has the desired stereochemistry. frontiersin.org

Table 2: Example HPLC Conditions for Analysis of Tamoxifen

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent C18 (250 mm × 4.6 mm, 5 µm) | healthinformaticsjournal.com |

| Mobile Phase | Methanol and 0.1% acetic acid in water (30:70, v/v) | healthinformaticsjournal.com |

| Flow Rate | 0.8 mL/min | healthinformaticsjournal.com |

| Detection | UV at 236 nm | healthinformaticsjournal.com |

| Retention Time | 5.657 min | healthinformaticsjournal.com |

Note: These conditions for tamoxifen would require modification for the analysis of the more polar this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry is the premier technique for both the identification and sensitive quantification of compounds in complex mixtures. nih.gov This method combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govnih.gov In the context of this compound research, LC-MS/MS would be used to detect and identify trace-level impurities and degradation products in the synthesized material. It is also the method of choice for quantitative analysis in biological samples. nih.gov

Quantitative Analysis Methodologies in Research Samples

Accurate quantification of a compound in research samples is crucial for pharmacokinetic and pharmacodynamic studies. The established methods for quantifying tamoxifen and its metabolites provide a clear framework for developing an assay for this compound.

Quantitative analysis is typically performed using HPLC with UV detection or, for higher sensitivity and selectivity, LC-MS/MS. scitechnol.comresearchgate.net These methods rely on the creation of a calibration curve from a series of standards of known concentration. An internal standard is almost always used to correct for variations in sample preparation and instrument response. nih.gov

A quantitative LC-MS/MS method would be developed and validated according to established guidelines, assessing parameters such as:

Linearity: The range over which the instrument response is proportional to the analyte concentration. researchgate.net

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements. researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

For example, a validated LC-MS/MS method for tamoxifen and its metabolites in plasma achieved lower limits of quantification down to 0.125 ng/ml for some analytes, demonstrating the high sensitivity of the technique. researchgate.net A similar method developed for this compound would allow for its precise measurement in various research samples.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Tamoxifen |

| This compound |

| (Z)-tamoxifen |

| (E)-tamoxifen |

| N-demethyltamoxifen |

| 1-bromobutane |

| Acetonitrile |

| Methanol |

| Toluene |

| Cyclohexane |

| Triethylamine |

Future Research Directions and Unaddressed Academic Questions

Exploration of Butyl Bromide Derivatives in Novel Target Identification

While the primary mechanism of tamoxifen (B1202) involves competitive binding to the estrogen receptor (ER), extensive research has revealed that tamoxifen and its analogues exert effects through ER-independent pathways. nih.govpnas.org These secondary targets are of significant academic interest, and a derivative like tamoxifen butyl bromide could be instrumental in their further elucidation.

The addition of a butyl bromide group introduces a reactive alkylating moiety, which could be leveraged for covalent labeling and identification of binding partners. This approach is critical for validating novel targets. Research has already established that tamoxifen derivatives can bind to sites other than the ER, such as Protein Kinase C (PKC) and the microsomal antiestrogen (B12405530) binding site (AEBS). pnas.orgnih.gov For instance, structure-activity relationship (SAR) studies have been used to design tamoxifen analogues with increased affinity for PKC and reduced ER binding, aiming to isolate and study its non-ER effects. nih.gov A butyl bromide derivative could be designed to bind covalently to these or other unidentified sites, allowing for their purification and identification.

Strategies for Overcoming Resistance Mechanisms in Research Models

A significant challenge in tamoxifen research is the development of resistance. oncotarget.comuc.edu Research models, typically involving tamoxifen-resistant cell lines like MCF-7/TAM, are crucial for investigating the underlying molecular mechanisms and testing new strategies to circumvent this resistance. oncotarget.comnih.gov

Several key pathways have been implicated in tamoxifen resistance. A prominent mechanism involves crosstalk between the ER and growth factor receptor pathways, such as HER2. uc.edu The ER coactivator MED1 has been identified as a central player in this process; its co-expression with HER2 leads to tamoxifen resistance, which can be reversed in preclinical models by reducing MED1 levels. uc.eduacs.org Another strategy involves targeting downstream effectors of cell growth and proliferation. For example, aspirin (B1665792) has been shown to resensitize resistant cells to tamoxifen by down-regulating cyclinD1 and c-myc. oncotarget.com Similarly, the novel thiosemicarbazone DpC, when combined with tamoxifen's active metabolite 4-hydroxytamoxifen (B85900) (4-OHT), synergistically inhibits the proliferation of resistant cells by reducing levels of ER-α, c-Myc, and cyclin D1. nih.gov

Recent studies have also highlighted the role of metabolic reprogramming. Tamoxifen-resistant cells, in both ER-positive and ER-negative models, exhibit increased glycolysis and an enhanced antioxidant capacity mediated by the transcription factor NRF2. nih.gov This metabolic shift protects resistant cells from oxidative stress, a known cytotoxic effect of tamoxifen. nih.gov A hypothetical this compound derivative could be evaluated in these resistance models to determine if its alkylating properties can disrupt these resistance pathways, for instance, by covalently modifying key enzymes in the glycolytic pathway or proteins involved in the antioxidant response.

Table 1: Investigated Mechanisms of Tamoxifen Resistance in Research Models

| Resistance Mechanism | Key Proteins/Pathways Involved | Research Model(s) | Investigational Strategy | Reference(s) |

| Growth Factor Crosstalk | MED1, HER2, ER-α | Human breast cancer tissues, preclinical models | Targeting MED1 with RNA-based nanotechnology | uc.eduacs.org |

| Cell Cycle Dysregulation | c-myc, CyclinD1, CDK4 | MCF-7/TAM cell line | Combination with aspirin to down-regulate c-myc and cyclinD1 | oncotarget.com |

| Signaling Pathway Activation | c-Myc, p-AKT, NF-κB-p65 | Tamoxifen-resistant MCF-7 cells | Combination with DpC to reduce drivers of proliferation | nih.gov |

| cAMP Signaling | PDE4D, cAMP | MCF-7 and T47D TamR cells, xenografts | Inhibition of PDE4D to induce cell death | aacrjournals.org |

| Metabolic Reprogramming | NRF2, increased glycolysis | MCF-7 and MDA-MB-231 TAM-R cells | Targeting antioxidant pathways | nih.gov |

Design of Next-Generation Tamoxifen Analogues with Optimized Research Utility

The design of new tamoxifen analogues is driven by the need for molecules with improved potency, novel mechanisms of action, or enhanced utility as research probes. frontiersin.orgnih.gov The triphenylethylene (B188826) core of tamoxifen is a versatile scaffold that allows for extensive chemical modification. nih.govrsc.org

One innovative approach is the use of a Sulfur(VI) Fluoride Exchange (SuFEx)-based high-throughput medicinal chemistry (HTMC) platform. frontiersin.org This method was used to rapidly generate a library of 2,496 tamoxifen analogues to develop potent Ebola virus entry inhibitors, demonstrating how the tamoxifen scaffold can be repurposed for entirely new applications. An analogue with a 50-fold improved binding affinity compared to the parent compound was discovered, highlighting the power of this strategy for accelerated optimization. frontiersin.org A this compound derivative could serve as a versatile intermediate in such a platform, where the bromide is substituted with a wide array of chemical groups to rapidly explore the structure-activity relationship.

Other design strategies focus on modifying specific parts of the molecule to enhance a desired biological activity. For example, new classes of tamoxifen analogues have been synthesized via McMurry reaction conditions to create compounds with potent aromatase inhibitory and antiproliferative activity against MCF-7 cells. nih.govresearchgate.net Another approach involves creating "flexible" tamoxifen analogues by introducing a methylene (B1212753) spacer between an aryl ring and the ethylene (B1197577) group, which resulted in compounds with high antiproliferative potency. acs.org The goal of these modifications is often to improve binding affinity or to alter the balance between agonistic and antagonistic effects at the ER. frontiersin.org

The synthesis of a this compound derivative would likely follow established protocols for creating tamoxifen analogues, such as reacting a ketone intermediate with an appropriate organometallic reagent or through cross-coupling reactions. rsc.orgnih.govresearchgate.net The resulting compound would be a valuable tool for researchers, providing a foundation for creating a new generation of probes to explore ER-independent mechanisms and to design molecules with finely tuned properties for specific research questions.

Table 2: Examples of Next-Generation Tamoxifen Analogue Design

| Analogue Class/Design Strategy | Synthetic Method | Research Utility/Finding | Reference(s) |

| SuFEx-enabled Analogues | High-throughput medicinal chemistry (HTMC) | Rapidly generated a library to identify potent Ebola virus entry inhibitors. | frontiersin.org |

| Aromatase Inhibitor Analogues | McMurry reaction | Created dual-action compounds targeting both the estrogen receptor and aromatase. | nih.gov |

| PKC-Selective Analogues | Triarylacrylonitrile synthesis | Developed analogues with increased potency for PKC and reduced ER affinity for studying non-genomic effects. | nih.gov |

| Flexible Analogues | Introduction of a methylene spacer | Produced compounds with high antiproliferative potency against MCF-7 cells. | acs.org |

| Carbonyl Analogues | Triarylethylene synthesis protocol | Generated derivatives with enhanced binding affinity for both ERα and ERβ. | frontiersin.org |

Q & A

Q. What synthetic routes are recommended for introducing butyl bromide groups into tamoxifen-like structures?

- Answer : Alkylation reactions under controlled conditions are common. For example, the Wurtz reaction using sodium and ether solvent at reflux (101–102°C) achieves ~73% yield when reagents are agitated. Optimize stoichiometry (e.g., 25% sodium excess) and purity via GC-MS to minimize residual reactants like butanol (<5%) .

Advanced Research Questions

Q. How should researchers design randomized controlled trials (RCTs) to evaluate this compound’s therapeutic efficacy while minimizing confounding variables?

- Answer : Adapt protocols from obstetrical studies on similar compounds (e.g., Hyoscine butyl bromide):

- Inclusion criteria : Standardize participant demographics (e.g., multi-gravid, term pregnancies) and baseline parameters (e.g., cervical dilation ≥4 cm) .

- Outcome measures : Track time-to-event variables (e.g., drug administration-to-delivery intervals) and use SPSS for statistical analysis (t-tests, Cox models) .

- Controls : Include placebo groups (e.g., saline injections) and blind assessors to reduce bias .

Q. What analytical techniques resolve contradictions in reported bioactivity of this compound across studies?

- Answer :

- HPLC : Assess purity and detect contaminants (e.g., residual solvents) with recovery rates ≥98% .

- Meta-analysis : Adjust for variables like dosage (20 mg vs. 40 mg) and co-administered agents. For example, Hyoscine butyl bromide’s efficacy varied with administration route (IV vs. rectal) .

- CRISPR-Cas9 models : Isolate target pathways to differentiate on-target effects from off-target interactions .

Q. How can in vitro models be optimized to study this compound’s mechanism of action in cancer cells?

- Answer : Use triphenylphosphonium derivatives to track cellular uptake via fluorescence or mass spectrometry. Validate with 3D tumor spheroids and compare pharmacokinetic profiles to parent compounds (e.g., tamoxifen’s estrogen receptor binding) .

Methodological Considerations

Q. What parameters ensure reproducibility in this compound synthesis protocols?

- Answer : Critical factors include:

- Temperature : Reflux at 101–102°C to prevent side reactions.

- Solvent : Ethanol/ether mixtures enhance solubility.

- Characterization : Report NMR (¹H/¹³C) and HPLC retention times (e.g., 1.965 minutes for butyl bromide) .

Q. How should discrepancies in pharmacokinetic data between animal models and human trials be addressed?

- Answer : Apply allometric scaling to translate animal doses. Use microdosing studies with LC-MS/MS to monitor metabolites. Reference absorption kinetics from similar compounds (e.g., Hyoscine butyl bromide’s t1/2 = 5–12 hours) .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

- Answer :

- Non-linear regression : Fit data to Hill equations for EC50 determination.

- Survival analysis : Use Kaplan-Meier curves and log-rank tests for time-dependent outcomes (e.g., tumor regression) .

Q. How can researchers differentiate direct therapeutic effects from placebo responses in clinical studies?

- Answer : Implement double-blinded designs with objective biomarkers (e.g., cervical dilation rates, serum drug levels). For subjective outcomes (e.g., pain relief), pair with psychometric tools (Beck Depression Inventory) to control for bias .

Ethical & Reporting Standards

Q. What elements are essential in Methods sections for papers on this compound’s synthesis and characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.